molecular formula C11H14O B12325864 Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)-

Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)-

Cat. No.: B12325864
M. Wt: 162.23 g/mol
InChI Key: DLSYQCLRLSWCDC-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)-, also known as alpha-methylbenzyl alcohol, is an organic compound with the molecular formula C10H12O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)- can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a suitable reducing agent. For example, the reduction of alpha-methylbenzyl ketone with sodium borohydride (NaBH4) in methanol can yield the desired alcohol. The reaction is typically carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)- undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Alpha-methylbenzyl ketone or alpha-methylbenzoic acid.

    Reduction: Hydrocarbons such as alpha-methylbenzene.

    Substitution: Alpha-methylbenzyl chloride.

Scientific Research Applications

Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)- has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s chiral nature allows it to interact selectively with enzymes and receptors, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: Similar structure but lacks the alpha-methyl group.

    Phenylethanol: Similar structure but has an ethyl group instead of a propenyl group.

    Alpha-phenylethanol: Similar structure but lacks the propenyl group.

Uniqueness

Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)- is unique due to its specific chiral configuration and the presence of the propenyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it valuable in various applications.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

(1R,2S)-2-methyl-1-phenylbut-3-en-1-ol

InChI

InChI=1S/C11H14O/c1-3-9(2)11(12)10-7-5-4-6-8-10/h3-9,11-12H,1H2,2H3/t9-,11+/m0/s1

InChI Key

DLSYQCLRLSWCDC-GXSJLCMTSA-N

Isomeric SMILES

C[C@@H](C=C)[C@H](C1=CC=CC=C1)O

Canonical SMILES

CC(C=C)C(C1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.